1-Methylpiperidine-2-carbohydrazide

Vue d'ensemble

Description

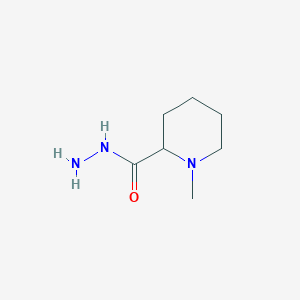

1-Methylpiperidine-2-carbohydrazide is a chemical compound belonging to the class of hydrazides. It has the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol. This compound is characterized by a piperidine ring substituted with a methyl group and a carbohydrazide functional group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbohydrazide group .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylpiperidine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Applications De Recherche Scientifique

Pharmaceutical Applications

Analgesics and Anti-inflammatory Drugs

1-Methylpiperidine-2-carbohydrazide serves as an important intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory agents. Research indicates that derivatives of this compound exhibit potent analgesic effects, making them suitable candidates for pain management therapies.

Neurological Disorders

The compound is being investigated for its potential effects on neurotransmitter systems, particularly in the context of treating neurological disorders. Studies have shown that modifications of 1-methylpiperidine derivatives can enhance receptor activation, which may lead to new treatments for conditions such as migraine and anxiety disorders .

Case Study: Migraine Treatment

A notable application involves the development of a polymorph of the hemisuccinate salt of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide. This compound has been shown to activate 5-HT1F receptors effectively while minimizing vasoconstrictive side effects associated with traditional migraine treatments .

Organic Synthesis

Complex Molecule Preparation

In organic chemistry, this compound is utilized for synthesizing complex molecules. Its reactivity allows chemists to create new compounds with desired chemical properties. This has implications for drug discovery and development, where novel compounds can lead to breakthroughs in therapeutic efficacy.

Catalytic Applications

The compound can also act as a catalyst in various chemical reactions, enhancing yield and efficiency. This catalytic property is crucial for industrial applications where optimizing reaction conditions can significantly reduce costs and environmental impact .

Material Science

Development of New Materials

Research into the use of this compound in material science has shown promise in developing polymers with unique properties. These materials could potentially be used in various applications, including coatings and advanced composites that require specific mechanical or thermal characteristics .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory drugs | Effective in pain management therapies |

| Neurological Research | Potential treatment for migraine and anxiety disorders | Enhances receptor activation without vasoconstriction |

| Organic Synthesis | Used for preparing complex molecules | Facilitates drug discovery |

| Catalysis | Acts as a catalyst to improve reaction efficiency | Reduces costs and environmental impact |

| Material Science | Development of new polymers with unique properties | Promises advancements in coatings and composites |

Mécanisme D'action

The mechanism of action of 1-methylpiperidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

Piperazinone: A derivative of piperidine with additional functional groups, used in drug design.

Carbohydrazide: A compound with a similar functional group but different structural framework.

Uniqueness: 1-Methylpiperidine-2-carbohydrazide is unique due to its specific combination of a piperidine ring and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .

Activité Biologique

1-Methylpiperidine-2-carbohydrazide (C₈H₁₄N₄O) is a compound featuring a piperidine ring with a methyl group and a carbohydrazide functional group. This structure lends itself to various biological activities, making it of significant interest in medicinal chemistry and pharmacological research. The compound has shown promise in antimicrobial properties, as well as potential applications in drug development.

Antimicrobial Properties

This compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This makes it a candidate for further development as an antibacterial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, thereby stunting growth and replication.

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpiperidine-4-carbohydrazide | Similar piperidine structure; different position of carbohydrazide | Antimicrobial properties |

| Carbohydrazide | Lacks piperidine ring; simpler structure | Primarily used as an oxygen scavenger |

| 1-Acetylpiperazine | Contains a piperazine ring; acetyl substitution | Neuroactive properties |

| Hydrazine | Simple hydrazine structure | Used in rocket fuel and as a reducing agent |

The combination of the piperidine moiety with the carbohydrazide functional group enhances the biological activities of this compound compared to simpler derivatives.

Study on Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

Pharmacokinetic Profile

Research into the pharmacokinetics of this compound revealed important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:

- Absorption : The compound demonstrated favorable solubility profiles, enhancing its bioavailability.

- Metabolism : Metabolic stability studies indicated that it is relatively stable in human liver microsomes, suggesting lower chances of rapid degradation.

- Excretion : Preliminary studies suggest renal excretion as the primary route for elimination.

In Vivo Studies

Animal studies have been conducted to assess the efficacy and safety profile of this compound. These studies have shown promising results in reducing bacterial load in infected models without significant toxicity observed at therapeutic doses.

Propriétés

IUPAC Name |

1-methylpiperidine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-5-3-2-4-6(10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDYQYASUAZAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669382 | |

| Record name | 1-Methylpiperidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89856-16-6 | |

| Record name | 1-Methylpiperidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.